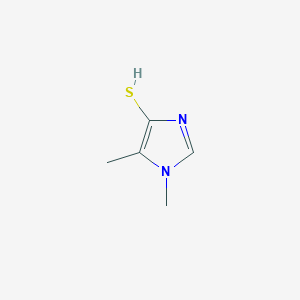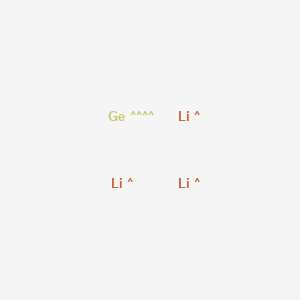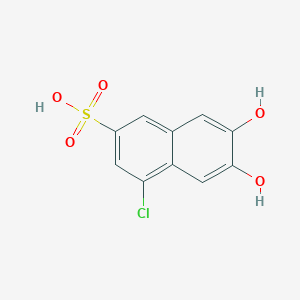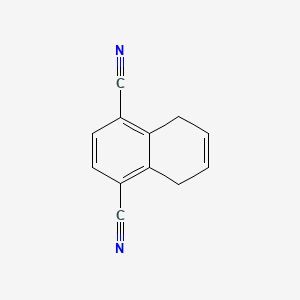
1H-Imidazole-4-thiol, 1,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-thiol, 1,5-dimethyl- is a heterocyclic compound with the molecular formula C5H8N2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-thiol, 1,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which allows for efficient and rapid production of substituted imidazoles .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-4-thiol, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
1H-Imidazole-4-thiol, 1,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-thiol, 1,5-dimethyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include oxidative demethylation and other redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 1,4-dimethyl-: Another imidazole derivative with different substitution patterns.
1H-Imidazole, 1,2-dimethyl-: Similar structure but with substitutions at different positions.
1H-Imidazole, 1,3-dimethyl-: Another variant with unique chemical properties.
Uniqueness
1H-Imidazole-4-thiol, 1,5-dimethyl- is unique due to the presence of both thiol and dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
114980-42-6 |
|---|---|
Formule moléculaire |
C5H8N2S |
Poids moléculaire |
128.20 g/mol |
Nom IUPAC |
1,5-dimethylimidazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-4-5(8)6-3-7(4)2/h3,8H,1-2H3 |
Clé InChI |
ROOBMHPGLIIPSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)



![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

